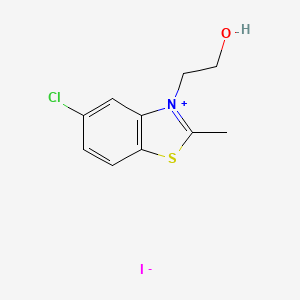
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylamino)-3-nitrobenzamide
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylamino)-3-nitrobenzamide, also known as MTA, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various studies related to cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylamino)-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One proposed mechanism of action is the inhibition of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which plays a role in the metabolism of the amino acid methionine. By inhibiting SAHH, this compound may disrupt the methylation cycle, leading to changes in gene expression and cell function. This compound has also been shown to inhibit the activation of the transcription factor NF-κB, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cell growth and inflammation, it has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This is an important property in cancer research, as tumors require a blood supply to grow and spread. This compound has also been shown to have antioxidant properties, meaning it can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylamino)-3-nitrobenzamide in lab experiments is its broad range of applications. It has been used in studies related to cancer, inflammation, and other diseases, making it a versatile compound for researchers. Another advantage is its relatively low toxicity, meaning it can be used at higher concentrations without causing harm to cells. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with. This can be overcome by using organic solvents or other methods of solubilization.
Zukünftige Richtungen
There are many future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylamino)-3-nitrobenzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further study. Another area of interest is its potential as a tool for epigenetic research. Its effects on the methylation cycle and gene expression make it a useful compound for studying epigenetic changes in cells. Overall, this compound is a versatile and promising compound for scientific research, with many potential applications in the future.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylamino)-3-nitrobenzamide has been used in a variety of scientific research applications, including studies related to cancer, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Inflammation is another area of research where this compound has been used. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-15(2,3)12-8-23-14(17-12)18-13(20)9-5-6-10(16-4)11(7-9)19(21)22/h5-8,16H,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWSEKSBONWNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3964489.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2-pyridinylmethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B3964503.png)
![1-allyl-5-bromo-3-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964510.png)
![methyl 5-({4-[(hydroxyimino)methyl]phenoxy}methyl)-2-furoate](/img/structure/B3964519.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3964534.png)
methanol](/img/structure/B3964542.png)
![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964553.png)

![3-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B3964568.png)
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964578.png)

![ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B3964612.png)
